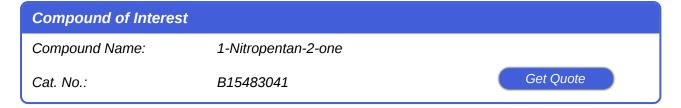


Spectroscopic Profile of 1-Nitropentan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for **1-Nitropentan-2-one**, a nitroketone of interest in various chemical research domains. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of structurally related compounds and established spectroscopic principles. This guide also outlines standardized experimental protocols for the acquisition of such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1-Nitropentan-2-one**. These predictions are derived from characteristic chemical shifts and absorption frequencies of ketones, nitroalkanes, and alkyl chains.

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)



| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|-------------------------|--------------|-------------|
| H-1 (-CH ₂ NO ₂) | 4.5 - 5.0 | Singlet | 2H |
| H-3 (-CH ₂ CO-) | 2.6 - 2.8 | Triplet | 2H |
| H-4 (-CH ₂ CH ₃) | 1.5 - 1.7 | Sextet | 2H |
| H-5 (-CH₃) | 0.9 - 1.0 | Triplet | 3H |

Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |
|---|-------------------------|
| C-1 (-CH ₂ NO ₂) | 75 - 85 |
| C-2 (C=O) | 200 - 210 |
| C-3 (-CH ₂ CO-) | 40 - 50 |
| C-4 (-CH ₂ CH ₃) | 15 - 25 |
| C-5 (-CH ₃) | 10 - 15 |

Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Characteristic Absorption (cm ⁻¹) | Intensity |
|--------------------------------------|---|---------------|
| Nitro Group (N-O asymmetric stretch) | 1540 - 1560 | Strong |
| Nitro Group (N-O symmetric stretch) | 1370 - 1390 | Strong |
| Carbonyl Group (C=O stretch) | 1715 - 1735 | Strong |
| C-H Stretch (Alkyl) | 2850 - 3000 | Medium-Strong |

Predicted Mass Spectrometry (Electron Ionization - EI) Data



| m/z | Interpretation |
|-----|------------------------------|
| 131 | Molecular Ion [M]+ |
| 85 | [M - NO ₂]+ |
| 71 | [CH₃CH₂CH₂CO]+ (Acylium ion) |
| 57 | [CH₃CH₂CO]+ |
| 43 | [CH₃CO] ⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a liquid organic compound such as **1-Nitropentan-2-one**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the magnetic field to achieve optimal homogeneity.
- ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.
 Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
- Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Infrared (IR) Spectroscopy



- Sample Preparation (Neat Liquid): Place a drop of the liquid sample onto the surface of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin film of the liquid.
- Background Spectrum: Run a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.
- Sample Spectrum: Place the prepared salt plates in the sample holder of the IR spectrometer and acquire the spectrum.
- Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

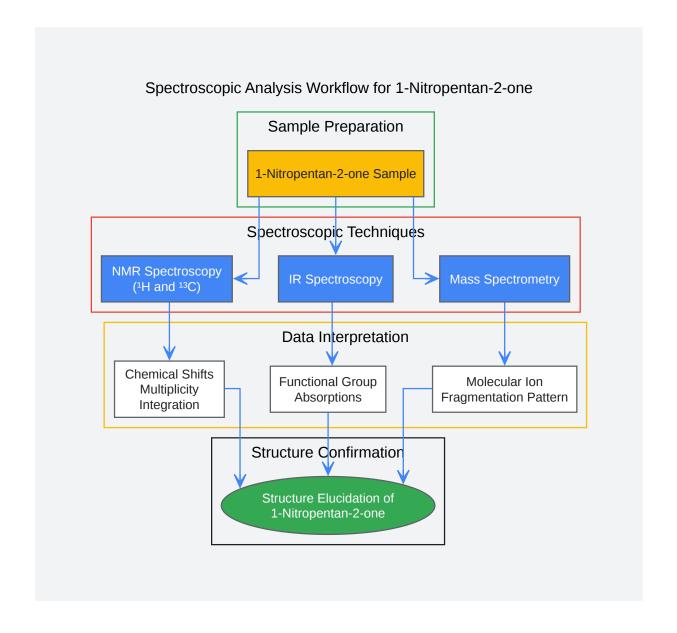
Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
- Ionization: For Electron Ionization (EI), the sample is bombarded with a high-energy electron beam (typically 70 eV) in the ion source.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-tocharge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection and Spectrum Generation: The detector records the abundance of each ion, generating a mass spectrum that plots ion intensity versus m/z.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and structure elucidation of an organic compound like **1-Nitropentan-2-one**.





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Caption: Workflow for the spectroscopic analysis of **1-Nitropentan-2-one**.

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